1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid
Description
1-(2-Cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid is a pyrrolidine derivative featuring a cyanoethyl substituent on the nitrogen atom and a carboxylic acid group at the 2-position. The oxidation state of the pyrrolidinium ring (N-oxide) distinguishes it from neutral pyrrolidine analogs.
Properties
CAS No. |
36901-99-2 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c9-4-2-6-10(13)5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12) |
InChI Key |
OWGFTFFPIUQTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([N+](C1)(CCC#N)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid typically involves the reaction of pyrrolidine with acrylonitrile under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxidopyrrolidinium moiety. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological activities, including:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial for developing therapies against oxidative stress-related diseases .
- Antimicrobial Properties : The compound's structure suggests potential efficacy against various pathogens. Preliminary studies have demonstrated that similar pyrrolidine derivatives possess antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus .
Biochemical Studies
The compound's unique structure allows it to interact with biological systems in various ways:
- Enzyme Inhibition : There is evidence that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For example, some derivatives have shown potential as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases.
- Cytotoxicity : In vitro studies have suggested that this compound may exhibit selective cytotoxicity towards cancer cell lines, indicating its potential as an anticancer agent. The IC50 values for similar compounds have been reported in the low micromolar range, suggesting significant therapeutic potential.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrrolidine derivatives and their antioxidant activities. The DPPH radical scavenging assay revealed that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting their potential use in nutraceutical applications .
Case Study 2: Antimicrobial Activity
In a study examining the antimicrobial properties of pyrrolidine-based compounds, researchers found that modifications to the cyanoethyl group significantly enhanced the antimicrobial potency against gram-positive bacteria. The minimum inhibitory concentration (MIC) values were established, providing insights into structure-activity relationships for future drug design .
Case Study 3: Cytotoxic Effects on Cancer Cells
Research focused on the cytotoxic effects of pyrrolidine derivatives demonstrated promising results against several cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, indicating a potential mechanism involving mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The oxidopyrrolidinium moiety may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrrolidine/Pyrrole Carboxylic Acids
The following table compares key analogs based on substituents, synthesis yields, and functional groups:
Key Observations :
- Synthetic Accessibility : The fused pyrrolo-pyridine carboxylic acids (e.g., 10a, 10b) exhibit high to moderate yields (71–95%), suggesting efficient synthetic routes for such frameworks .
- Substituent Impact: Halogenation (e.g., 5-chloro in 10b) reduces yield compared to non-halogenated analogs, likely due to steric or electronic effects .
- Regulatory and Safety Data: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid has well-documented safety profiles (CAS: 42346-68-9), whereas data on the cyanoethyl analog are absent .
Functional Group Comparisons
- N-Oxide vs. Neutral Pyrrolidine: The N-oxide group in the target compound may enhance solubility and metal-coordination capabilities compared to neutral pyrrolidines, as seen in related amino acid derivatives used in metal-organic frameworks .
- Cyanoethyl Group: The 2-cyanoethyl substituent is rare in the evidence but structurally similar to 2-cyanoethyl mercapturic acid (CEMA), a tobacco metabolite . This group may confer electrophilic reactivity or metabolic stability.
Pharmacological and Coordination Chemistry Context
- Coordination Chemistry : Pyrrolidine carboxylic acids, such as 1-((pyridin-3-yl)methyl)-pyrrolidine-2-carboxylic acid, act as ligands for metal ions, forming stable complexes with transition metals . The N-oxide in the target compound could further modulate binding affinity.
- Drug Development: Compounds like BI 605906 (a thienopyridine-carboxamide) highlight the therapeutic relevance of pyrrolidine/pyrrole carboxylic acid derivatives in targeting enzymes or receptors .
Biological Activity
1-(2-Cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid, also known as 1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₁₂N₂O₃
- Molecular Weight : 184.19 g/mol
- CAS Number : 36901-99-2
Biological Activity Overview
The biological activity of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid has been explored in various studies. Its activities can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Cell Membrane Interaction : Its structure allows it to interact with lipid bilayers, potentially altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Scavenging : The presence of carboxylic acid groups may facilitate the neutralization of ROS, contributing to its antioxidant capacity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Reduced oxidative stress in vitro | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial activity of various derivatives of pyrrolidine compounds, including 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as a therapeutic agent in treating bacterial infections.
Case Study 2: Antioxidant Activity
In another investigation focused on oxidative stress, the compound was tested for its ability to scavenge free radicals in a DPPH assay. Results demonstrated a dose-dependent reduction in DPPH radical concentration, supporting its classification as a potent antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
